Cas no 1101-58-2 (Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-)
1101-58-2 structure
Product Name:Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-
Numero CAS:1101-58-2
MF:C16H18N4O6
MW:362.337323665619
CID:215981
PubChem ID:121343
Update Time:2025-04-19
Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-
- Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-
- 1101-58-2
- Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 9-carbamate
- N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid
- DTXSID50911495
-
- Inchi: 1S/C16H18N4O6/c1-5-10(17)15(24)9-7(4-26-16(18)25)11-14(23)8(19-6(2)21)3-20(11)12(9)13(5)22/h8,14,23H,3-4,17H2,1-2H3,(H2,18,25)(H,19,21)
- Chiave InChI: HFJJKGOJLPDATE-UHFFFAOYSA-N
- Sorrisi: OC1C2=C(COC(N)=O)C3C(C(=C(C)C(C=3N2CC1NC(C)=O)=O)N)=O
Proprietà calcolate
- Massa esatta: 362.12274
- Massa monoisotopica: 362.123
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 720
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.2
- Superficie polare topologica: 167Ų
Proprietà sperimentali
- Densità: 1.76
- Punto di ebollizione: 821.4°Cat760mmHg
- Punto di infiammabilità: 450.6°C
- Indice di rifrazione: 1.765
- PSA: 166.74
Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]- Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
1101-58-2 (Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso